molecular formula C20H16N2O2 B299740 N-(4-isonicotinoylphenyl)-3-methylbenzamide

N-(4-isonicotinoylphenyl)-3-methylbenzamide

Cat. No.: B299740
M. Wt: 316.4 g/mol
InChI Key: DGXRPBSOJNAWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isonicotinoylphenyl)-3-methylbenzamide, also known as LMK-235, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The purpose of

Mechanism of Action

The mechanism of action of N-(4-isonicotinoylphenyl)-3-methylbenzamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is upregulated in various cancers and is involved in promoting cell survival and proliferation. Inhibition of CK2 by this compound has been shown to induce apoptosis and reduce cell viability in cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of CK2 activity by this compound has been shown to induce apoptosis and reduce cell viability in cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. These effects make this compound a potential therapeutic agent for the treatment of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-isonicotinoylphenyl)-3-methylbenzamide in lab experiments include its specificity for CK2 and its ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in studying inflammatory diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for optimization of the synthesis method to improve the yield and purity of the final product.

Future Directions

There are several future directions for the study of N-(4-isonicotinoylphenyl)-3-methylbenzamide. One potential direction is the development of more potent and specific inhibitors of CK2. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic efficacy. Furthermore, the potential use of this compound in the treatment of inflammatory diseases warrants further investigation. Finally, the optimization of the synthesis method of this compound to improve the yield and purity of the final product is an important direction for future research.
Conclusion
This compound is a small molecule inhibitor of the protein kinase CK2 that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of this compound involves several steps, and the compound has been extensively studied for its potential therapeutic applications. The mechanism of action of this compound involves the inhibition of CK2 activity, and it has been shown to induce apoptosis and reduce cell viability in cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory properties. The advantages of using this compound in lab experiments include its specificity for CK2 and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for optimization of the synthesis method to improve the yield and purity of the final product. There are several future directions for the study of this compound, including the development of more potent and specific inhibitors of CK2, the use of this compound in combination with other drugs, and the potential use in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-(4-isonicotinoylphenyl)-3-methylbenzamide involves several steps. The first step is the reaction of 4-aminophenyl isonicotinate with 3-methylbenzoyl chloride in the presence of a base to form an intermediate compound. The intermediate compound is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

N-(4-isonicotinoylphenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CK2, which is upregulated in various cancers and is involved in promoting cell survival and proliferation. Inhibition of CK2 by this compound has been shown to induce apoptosis and reduce cell viability in cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

3-methyl-N-[4-(pyridine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C20H16N2O2/c1-14-3-2-4-17(13-14)20(24)22-18-7-5-15(6-8-18)19(23)16-9-11-21-12-10-16/h2-13H,1H3,(H,22,24)

InChI Key

DGXRPBSOJNAWHM-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3

Origin of Product

United States

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